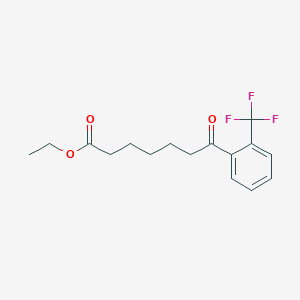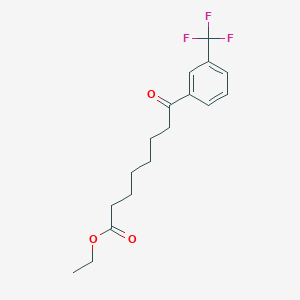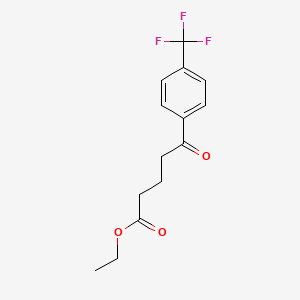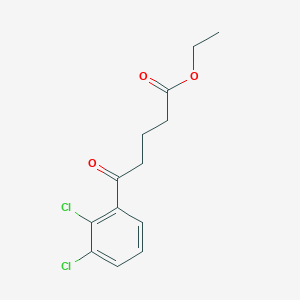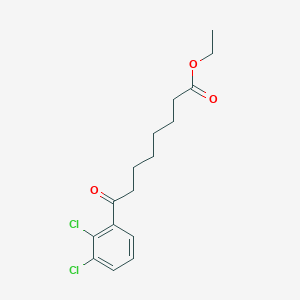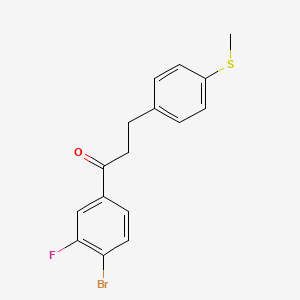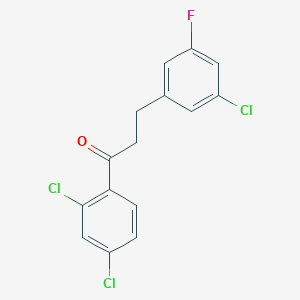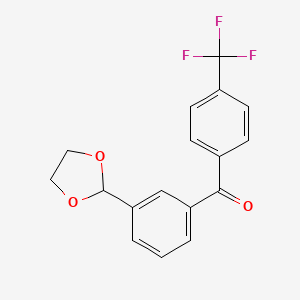
3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
X-Ray Diffraction and Quantum-Chemical Studies : A study by Korlyukov et al. (2003) examined the molecular structure of a closely related compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, using X-ray diffraction. This study contributes to understanding the reactivity of different groups in similar molecular structures.
Polymerization and Material Properties : Okamoto et al. (2007) investigated the polymerization of perfluoro-2-methylene-1,3-dioxolane and its properties. They found that the resulting polymer was insoluble in organic solvents but dissolved at high temperatures, offering potential applications in materials science. This study is significant for understanding the physical properties of polymers derived from similar dioxolane compounds (Okamoto et al., 2007).
Biotransformation in Synthesis : Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida to synthesize intermediates for creating high-value chemicals from phenyl-1,3-dioxolanes. This research is crucial for understanding the biotechnological applications of similar dioxolane compounds (Williams et al., 1990).
Chemical Synthesis Techniques : Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles using a dioxolane derivative. This study highlights innovative approaches to chemical synthesis involving dioxolane structures (Naeimi et al., 2016).
Potential Medical Applications : Brånalt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, exploring their potential as HIV inhibitors. Although they found the compounds inactive against HIV-1, this research is significant for exploring medical applications of dioxolane derivatives (Brånalt et al., 1996).
特性
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNYISBTHYRRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645076 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-34-7 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

